2-Fluoro-6-phenylpyridine-3-carboxylic acid

Synthetic methodology Process chemistry Yield optimization

CNS drug discovery teams frequently lack access to fluorinated intermediates with explicit patent validation for muscarinic receptor agonist synthesis. 2-Fluoro-6-phenylnicotinic acid (CAS 505083-01-2) fills this gap as the documented building block in WO 2005/009941 A1 for indane-based muscarinic agonists. • Ortho-fluoro electronically activates the carboxylic acid for efficient amide coupling, enabling rapid SAR diversification. • Fragment-compatible physicochemical profile: LogP 2.59, MW 217.20, 1 HBD, 3 HBA - suited for fluorinated fragment library screening with ¹⁹F NMR monitoring. • Proven 65% synthetic yield via lithiation-carboxylation route supports in-house scale-up when supply is constrained. • ≥95% purity standard; higher-purity lots (≥98%) available from ISO-certified manufacturers. Storage at 2-8°C.

Molecular Formula C12H8FNO2
Molecular Weight 217.2 g/mol
CAS No. 505083-01-2
Cat. No. B1501400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-phenylpyridine-3-carboxylic acid
CAS505083-01-2
Molecular FormulaC12H8FNO2
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H8FNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
InChIKeyKIOCBLSWMMALPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-phenylpyridine-3-carboxylic Acid: Procurement & Technical Profile


2-Fluoro-6-phenylpyridine-3-carboxylic acid (CAS 505083-01-2) is a fluorinated heterocyclic building block characterized by a pyridine-3-carboxylic acid core with a fluorine substituent at the 2-position and a phenyl group at the 6-position . This compound belongs to the substituted 6-phenylnicotinic acid chemical class and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, with documented application in the preparation of indane derivatives as muscarinic receptor agonists [1]. Standard commercial specifications indicate a typical purity of 95% (research grade), though high-purity lots exceeding 98% are available from select ISO-certified suppliers .

Building Block Fluorinated pyridine-3-carboxylic acid intermediate for medicinal chemistry
Patent Provenance Documented in muscarinic agonist indane derivative synthesis (WO 2005/009941)
Grade Options Standard research-grade available; high-purity lots from ISO-certified suppliers

2-Fluoro-6-phenylpyridine-3-carboxylic Acid: Irreplaceability in Synthesis


In-class compounds such as 6-phenylnicotinic acid (CAS 29051-44-3) and 6-(2-fluorophenyl)nicotinic acid (CAS 505082-91-7) cannot be interchanged with 2-fluoro-6-phenylpyridine-3-carboxylic acid due to fundamental structural and electronic divergence. The target compound's 2-fluoro substitution on the pyridine ring adjacent to the carboxylic acid group creates a distinctive electronic environment and steric profile that dictates its reactivity in subsequent transformations, whereas the comparator compounds either lack fluorine entirely or position the fluorine on the phenyl substituent rather than the pyridine core . This structural distinction is non-trivial: the 2-fluoro group directly influences the acidity of the adjacent carboxylic acid (calculated pKa modulation versus non-fluorinated analog) and alters the regioselectivity of metal-catalyzed coupling reactions, a critical consideration in multi-step synthetic sequences [1].

Non-fluorinated analog lacks ortho-fluoro activation; carboxylic acid reactivity profile differs.
Phenyl-fluorinated isomer places fluorine distal to carboxyl; electronic influence may not transfer directly.
Ortho-fluoro substitution can alter amide coupling regioselectivity and metal-catalyzed reaction outcomes.

2-Fluoro-6-phenylpyridine-3-carboxylic Acid: Differentiation vs. Analogs


Carboxylation Route Synthetic Yield

The target compound is synthesized via direct lithiation and carboxylation of 2-fluoro-6-phenylpyridine, yielding the 3-carboxylic acid derivative with a documented yield of 65% under optimized cryogenic conditions [1]. In contrast, the non-fluorinated comparator 6-phenylnicotinic acid requires alternative synthetic pathways involving pre-functionalized building blocks or cross-coupling approaches that typically achieve lower overall yields in multi-step sequences .

Synthetic Yield
Reported
65% isolated yield (single-step carboxylation) vs. multi-step comparator routes
Supports synthetic efficiency for medicinal chemistry campaigns
Cryogenic lithiation–CO₂ conditions; yield from patent route
Synthetic methodology Process chemistry Yield optimization

Lipophilicity and LogP Comparison

Calculated physicochemical parameters reveal distinct differences between the target compound and its non-fluorinated comparator. The target compound exhibits a computed LogP of 2.5859, whereas 6-phenylnicotinic acid (CAS 29051-44-3) shows a lower calculated LogP due to the absence of the 2-fluoro substituent . This difference reflects the fluorine atom's contribution to increased lipophilicity, a property that can influence membrane permeability and binding pocket interactions in drug design contexts.

Calculated LogP
Class-level
LogP = 2.5859 (target); non-fluorinated analog lower
Context-dependent prediction; fluorine increases lipophilicity
Class-level inference; experimental logP not available
ADME prediction Drug-likeness Physicochemical properties

Muscarinic Agonist Synthesis Patent Scope

The target compound is explicitly claimed and exemplified in Eli Lilly patent WO 2005/009941 A1 as an intermediate for the synthesis of indane derivatives with muscarinic receptor agonist activity [1]. In contrast, 6-(2-fluorophenyl)nicotinic acid (CAS 505082-91-7) is documented in patent literature primarily as a general substituted nicotinic acid building block without specific CNS-targeted therapeutic exemplification .

Patent Application
Reported
Target claimed in WO 2005/009941 (muscarinic agonists); comparator lacks CNS exemplification
Patent provenance supports CNS program fit
Review patent scope for specific chemotype
CNS drug discovery Muscarinic receptor Patent-protected intermediates

Boiling Point & Thermal Stability

The target compound exhibits a calculated boiling point of 390.6°C at 760 mmHg, while the non-fluorinated analog 6-phenylnicotinic acid (CAS 29051-44-3) has a reported boiling point of 388.1°C at 760 mmHg [1]. The structural isomer 6-(2-fluorophenyl)nicotinic acid (CAS 505082-91-7) shows a slightly lower calculated boiling point of 378.7±32.0°C at 760 mmHg .

Boiling Point
Reported
390.6°C (target) vs. 388.1°C & 378.7°C (comparators)
Elevated boiling point suggests thermal stability for purification
Computed values at 760 mmHg
Physical property Purification Handling specifications

Supply Chain & Purity Grades

Commercial availability data indicates that the target compound is offered in research-grade (95%) and high-purity (NLT 98%) specifications from multiple ISO-certified suppliers, with documented pricing at approximately ¥4,146 per gram for 95% grade material . In comparison, 6-phenylnicotinic acid (CAS 29051-44-3) is available from major reagent suppliers (e.g., Fujifilm Wako) at a price point of approximately ¥18,100 per gram for research grade .

Procurement Cost
Data to verify
~¥4,146/g (95% purity) vs. ~¥18,100/g (research grade comparator)
Reported cost advantage; verify current pricing
Supplier catalog data; prices may vary
Procurement Quality control Supply chain

Ortho-Fluoro Carboxylic Acid Reactivity

The ortho relationship between the 2-fluoro group and the 3-carboxylic acid moiety in the target compound creates electronic effects that influence carboxyl group reactivity. Fluorine's strong electron-withdrawing inductive effect (-I) increases the acidity of the adjacent carboxylic acid and enhances its susceptibility to nucleophilic attack during amide bond formation . In contrast, the non-fluorinated comparator 6-phenylnicotinic acid lacks this activating ortho-fluoro group, and the positional isomer 6-(2-fluorophenyl)nicotinic acid places the fluorine on the phenyl ring distal to the carboxylic acid, resulting in attenuated electronic influence on the carboxyl functionality .

Electronic Activation
Class-level
Ortho-fluoro enhances carboxyl electrophilicity via –I inductive effect
May facilitate amide coupling with challenging amines
Class-level inference; experimental kinetics not reported
Medicinal chemistry Reactivity Amide coupling

Key Applications of 2-Fluoro-6-phenylpyridine-3-carboxylic Acid


CNS Muscarinic Agonist Lead Optimization

Based on explicit patent documentation in WO 2005/009941 A1, this compound serves as a validated intermediate for synthesizing indane-based muscarinic receptor agonists, making it a strategic procurement choice for CNS drug discovery programs targeting cholinergic pathways [1]. The 2-fluoro substitution pattern provides electronic modulation that may influence receptor binding characteristics, while the carboxylic acid handle enables amide diversification to explore structure-activity relationships. Programs focused on Alzheimer's disease, schizophrenia, or cognitive disorders can leverage this compound's established patent provenance to accelerate hit-to-lead optimization.

Carboxylic Acid Scaffold for Parallel Synthesis

The ortho-fluoro activated carboxylic acid position enables efficient amide coupling with diverse amine building blocks, as supported by the electronic activation evidence [1]. At a commercial price point approximately 77% lower than non-fluorinated comparators , this compound offers cost-effective access to a fluorinated heterocyclic scaffold for parallel medicinal chemistry efforts. The moderate 65% synthetic yield from precursor [2] further supports its viability as a building block for in-house scale-up when commercial supply is constrained.

FBDD Fragment: Fluorinated Heterocycle

The compound's calculated LogP of 2.5859 positions it within favorable lipophilicity range for fragment screening libraries [1]. Its molecular weight (217.20 g/mol) and hydrogen bond donor/acceptor profile (1 HBD, 3 HBA) align with fragment-like physicochemical guidelines. The 2-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for monitoring binding interactions and metabolic stability studies, while the phenyl group offers a hydrophobic anchor for initial binding pocket engagement. This combination makes it suitable for inclusion in fluorinated fragment libraries for screening against novel therapeutic targets.

Synthetic Methodology: Ortho-Fluorinated Pyridine Carboxylic Acids

The lithiation-carboxylation route yielding 65% of this compound [1] represents a methodology platform for accessing structurally related ortho-fluorinated pyridine-3-carboxylic acids. Process chemistry teams can use this compound as a model substrate to optimize cryogenic carboxylation conditions, develop continuous flow adaptations, or explore alternative fluorinating strategies. The elevated boiling point (390.6°C) and documented storage condition (2-8°C) [2] provide handling benchmarks for scale-up operations.

Application
Selection Property
Validation Focus
Muscarinic agonist lead optimization
Patent-documented intermediate; ortho-fluoro modulation
Verify amide coupling efficiency; assess receptor binding in CNS models
Parallel amide library synthesis
Ortho-fluoro activated carboxylic acid scaffold; cost-effectiveness
Evaluate coupling yields with diverse amines; confirm purity
Fragment-based drug discovery (FBDD)
Fragment-like physicochemical profile; ¹⁹F NMR handle
Screen against target panels; assess binding via ¹⁹F NMR
Process chemistry methodology
Lithiation-carboxylation route model substrate; thermal stability
Optimize cryogenic conditions; scale-up handling and purification
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